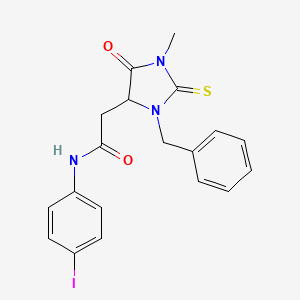![molecular formula C17H23N3 B5068722 N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a tertiary amine that contains a pyridine ring and an aniline group. The compound is synthesized using a multi-step process that involves the reaction of several reagents.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is not well understood. However, it is believed that this compound acts as a ligand for G protein-coupled receptors. The binding of this compound to these receptors can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can activate G protein-coupled receptors and induce calcium mobilization. In vivo studies have shown that this compound can induce vasodilation and decrease blood pressure. This compound has also been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. One direction is to further investigate the mechanism of action of this compound. This could involve studying the binding of this compound to specific G protein-coupled receptors and the downstream signaling pathways that are activated. Another direction is to explore the potential medicinal applications of this compound. This could involve screening this compound against various disease targets and evaluating its efficacy and safety. Finally, there is potential for the use of this compound in material science. This could involve exploring the use of this compound as a precursor for the synthesis of new metal-organic frameworks with unique properties.
Métodos De Síntesis
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-pyridylmethylamine with formaldehyde to form N-methyl-N-(2-pyridylmethyl)formamide. This intermediate is then reacted with dimethylamine to form N,N-dimethyl-N-(2-pyridylmethyl)formamide. Finally, this intermediate is reduced with sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential use as a ligand for G protein-coupled receptors. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds. In material science, this compound has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-19(2)17-9-7-15(8-10-17)14-20(3)13-11-16-6-4-5-12-18-16/h4-10,12H,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIBTSWDTQXXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)
![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)

![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
